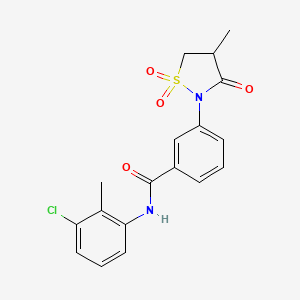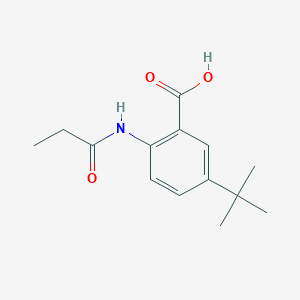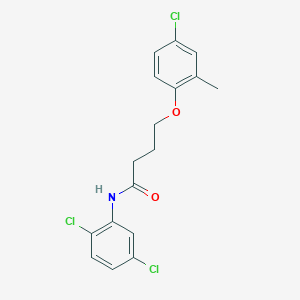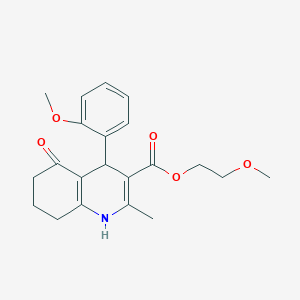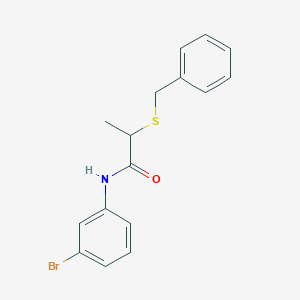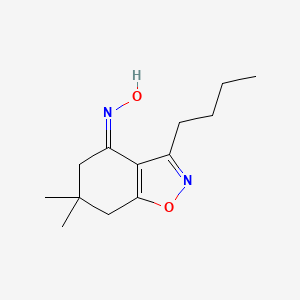
N,4-dimethyl-N-phenylacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-N-phenylacridin-9-amine: is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds known for their wide range of applications in medicinal chemistry, photochemistry, and material sciences. This specific compound is characterized by the presence of a phenyl group and two methyl groups attached to the acridine core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-N-phenylacridin-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with acridine, which is then subjected to a series of reactions to introduce the phenyl and methyl groups.
Reaction Conditions:
Methylation: The methyl groups are introduced via a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,4-dimethyl-N-phenylacridin-9-amine can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various substituted acridine compounds.
Applications De Recherche Scientifique
Chemistry: N,4-dimethyl-N-phenylacridin-9-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Acridine derivatives are known to intercalate with DNA, disrupting cellular processes and exhibiting cytotoxic effects against cancer cells.
Industry: The compound finds applications in the development of dyes and pigments due to its chromophoric properties. It is also used in the production of fluorescent materials and sensors.
Mécanisme D'action
The mechanism of action of N,4-dimethyl-N-phenylacridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with specific enzymes and proteins involved in DNA repair and replication.
Comparaison Avec Des Composés Similaires
N-phenylacridin-9-amine: Lacks the methyl groups, resulting in different chemical properties.
4-methyl-N-phenylacridin-9-amine: Contains only one methyl group, leading to variations in reactivity and applications.
2,7-dimethyl-10-phenylacridin-9-one: A structurally similar compound with different functional groups, affecting its chemical behavior and uses.
Uniqueness: N,4-dimethyl-N-phenylacridin-9-amine is unique due to the presence of both phenyl and methyl groups, which enhance its stability and reactivity. The combination of these groups with the acridine core provides a versatile scaffold for various chemical transformations and applications in scientific research.
Propriétés
IUPAC Name |
N,4-dimethyl-N-phenylacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-15-9-8-13-18-20(15)22-19-14-7-6-12-17(19)21(18)23(2)16-10-4-3-5-11-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLPASDCGWCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-benzyl-1-oxophthalazin-2-yl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B4945632.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4945636.png)
![ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4945641.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4945649.png)
![9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole](/img/structure/B4945654.png)

![1-(4-Fluorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B4945656.png)
![2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B4945662.png)
